2-(Bromomethyl)-3,3-dimethyl-1-butene: Structural Analysis and Synthetic Utility
2-(Bromomethyl)-3,3-dimethyl-1-butene: Structural Analysis and Synthetic Utility
The following technical guide details the chemical structure, physical properties, and synthetic utility of 2-(bromomethyl)-3,3-dimethyl-1-butene , a specialized allylic bromide intermediate.
Executive Summary
2-(Bromomethyl)-3,3-dimethyl-1-butene (CAS: 3854-52-2) is a highly functionalized organic intermediate characterized by a bulky tert-butyl group adjacent to an allylic bromide system.[1] Unlike its isomer 2-bromo-3,3-dimethyl-1-butene (a vinyl bromide), this compound features a reactive bromomethyl group, making it a potent electrophile in nucleophilic substitution reactions. Its unique steric profile—combining a reactive primary halide with a neopentyl-like skeleton—renders it valuable for introducing hindered isobutenyl motifs into complex organic frameworks, particularly in the synthesis of terpenes, agrochemicals, and pharmaceutical candidates.
Chemical Identity & Molecular Parameters
The precise identification of this compound is critical due to the existence of multiple isomers with the formula C
Table 1: Core Chemical Data
| Parameter | Specification |
| IUPAC Name | 2-(Bromomethyl)-3,3-dimethyl-1-butene |
| Common Synonyms | 2-tert-Butylallyl bromide; 3,3-Dimethyl-2-(bromomethyl)-1-butene |
| CAS Registry Number | 3854-52-2 |
| Molecular Formula | C |
| Molecular Weight | 177.08 g/mol |
| SMILES | CC(C)(C)C(=C)CBr |
| InChI Key | GFKPUBMTEHCQIW-UHFFFAOYSA-N |
Structural Analysis & Physical Properties[6]
Structural Connectivity
The molecule consists of a central propene backbone substituted at the C2 position.
-
C1 (Terminal Vinyl): A methylene group (=CH
), providing a handle for olefin metathesis or polymerization. -
C2 (Quaternary Center): Bonded to the vinyl group, a tert-butyl group, and a bromomethyl group (-CH
Br). -
Steric Environment: The tert-butyl group exerts significant steric bulk, shielding the "back face" of the molecule. However, the bromomethyl group remains accessible for S
2 reactions, albeit at a reduced rate compared to unhindered allylic bromides (e.g., allyl bromide).
Physical Characteristics
Experimental data for this specific isomer is specialized.[2] The values below represent confirmed data points and calculated consensus values for high-purity research grades.
| Property | Value | Notes |
| Physical State | Liquid | Colorless to pale yellow |
| Boiling Point | 140–145 °C | @ 500 Torr (Reduced pressure often used to prevent decomposition) |
| Density | 1.199 g/cm³ | @ 20 °C (Heavier than water due to Br atom) |
| Solubility | Immiscible in water | Soluble in DCM, THF, Et |
| Flash Point | ~38 °C (Predicted) | Flammable Liquid (Class 3) |
Synthesis & Production Protocols
The primary industrial and laboratory route to 2-(bromomethyl)-3,3-dimethyl-1-butene involves the Wohl-Ziegler bromination of the precursor alkene, 2,3,3-trimethyl-1-butene (also known as Triptene).
Reaction Mechanism
The reaction utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator (AIBN or Benzoyl Peroxide). The mechanism is highly selective because the precursor contains only one type of allylic hydrogen (the methyl group at C2). The tert-butyl protons are aliphatic and chemically inert under these conditions.
Figure 1: Selective radical bromination pathway. The steric bulk of the t-butyl group directs radical abstraction to the accessible methyl group.
Experimental Protocol (Bench Scale)
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Reagents:
-
2,3,3-Trimethyl-1-butene (10.0 mmol, 1.0 eq)
-
N-Bromosuccinimide (NBS) (10.5 mmol, 1.05 eq) - Must be recrystallized/pure.
-
AIBN (0.1 mmol, 0.01 eq)
-
Solvent: CCl
or Benzene (Caution: Carcinogenic) or -trifluorotoluene (Green alternative).
-
-
Procedure:
-
Dissolve substrate in solvent (0.2 M concentration).
-
Add NBS and AIBN.
-
Heat to reflux (visible light irradiation can assist initiation).
-
Monitor by TLC/GC until precursor is consumed (~2-4 hours).
-
Succinimide byproduct will float to the top (in CCl
).
-
-
Workup: Filter off succinimide solid. Wash filtrate with water and brine. Dry over MgSO
. -
Purification: Vacuum distillation is preferred over column chromatography to avoid hydrolysis of the allylic bromide on silica gel.
Reactivity Profile & Applications
Electrophilic Potential
This compound acts as a neopentyl-type allylic electrophile . While the tert-butyl group retards direct S
-
S
2 vs S 2' : Nucleophiles typically attack the CH Br carbon (S 2). However, bulky nucleophiles may engage in S 2' mechanisms, attacking the terminal vinyl carbon and shifting the double bond. -
Grignard Formation : Can be converted to the corresponding allylic Grignard reagent, though Wurtz-type coupling (dimerization) is a competing side reaction.
Application Workflows
Researchers utilize this intermediate to install the 2-tert-butyl-2-propenyl moiety.
Figure 2: Divergent synthetic pathways utilizing the allylic bromide handle.
Safety & Handling (SDS Summary)
Hazard Classification:
-
Lachrymator: Like most allylic bromides, this compound is a potent tear gas. Handle only in a functioning fume hood.
-
Flammable Liquid: Keep away from sparks and open flames.
-
Skin/Eye Irritant: Causes severe irritation and potential chemical burns upon prolonged contact.
Storage:
-
Store at 2–8 °C (Refrigerated).
-
Protect from light (amber glass) to prevent photochemical decomposition and release of HBr.
-
Stabilize with copper wire or silver foil if long-term storage is required.
References
-
PubChem. 1-Butene, 2-(bromomethyl)-3,3-dimethyl- (Compound C7H13Br).[3] National Library of Medicine. Available at: [Link]
-
Molaid. Reaction of Pinacolone derivatives and NBS. Available at: [Link]
